molecular formula C8H5NO2S B184203 Benzothiazole-6-carboxylic acid CAS No. 3622-35-3

Benzothiazole-6-carboxylic acid

Cat. No.: B184203
CAS No.: 3622-35-3
M. Wt: 179.2 g/mol
InChI Key: DMPZJACLHDWUFS-UHFFFAOYSA-N
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Description

Benzothiazole-6-carboxylic acid is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Mechanism of Action

Target of Action

Benzothiazole-6-carboxylic acid, also known as 1,3-Benzothiazole-6-carboxylic acid, has been shown to inhibit K1 capsule formation in uropathogenic Escherichia coli . The K1 capsule is a major virulence factor in E. coli, contributing to its ability to cause urinary tract infections .

Mode of Action

It is believed that the compound interacts with its target, the k1 capsule formation pathway, leading to the inhibition of capsule formation . This interaction likely disrupts the normal functioning of the pathway, preventing the bacteria from producing the K1 capsule and thus reducing its virulence .

Biochemical Pathways

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various biochemical pathways . These include the dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . The inhibition of these pathways can lead to a variety of downstream effects, including the disruption of bacterial growth and replication .

Result of Action

The primary result of this compound’s action is the inhibition of K1 capsule formation in uropathogenic E. coli . By preventing the formation of this capsule, the compound reduces the virulence of the bacteria, potentially making it easier for the body’s immune system to eliminate the infection .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that Benzothiazole-6-carboxylic acid may interact with certain enzymes and proteins involved in bacterial capsule formation.

Cellular Effects

Its derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli , suggesting that this compound may have similar effects on cellular processes.

Molecular Mechanism

Its derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzothiazole-6-carboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPZJACLHDWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345067
Record name Benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3622-35-3
Record name 6-Benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl benzothiazole-6-carboxylate (1.30 g, 6.28 mmol) prepared in the Step 36-1-2 was suspended in ethanol (10 ml) and a 1 mol/L sodium hydroxide aqueous solution (10 ml), and the mixture was heated under reflux for 40 minutes. After the mixture was allowed to cool, concentrated hydrobromic acid was added to the mixture, and the resulting mixture was adjusted to pH 4. The precipitate was separated by filtration, washed with water, and then subjected to through circulation drying to give the title compound (1.10 g, 98%) as a light-brown powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain substituted Benzothiazole-6-carboxylic acids?

A: A frequently employed method involves the condensation of 4-amino-3-mercaptobenzoic acid with various aldehydes in the presence of an oxidant like nitrobenzene. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring, facilitating structure-activity relationship (SAR) studies.

Q2: How does the structure of Benzothiazole-6-carboxylic acid influence its antimicrobial activity?

A: Studies have shown that incorporating a 2-phenyl thiazolidinone moiety onto the this compound scaffold can enhance anticancer activity. Additionally, introducing various arylidene substituents at the 5-position of a 2-imino-4-thiazolidinone ring attached to the this compound core resulted in compounds with slight to moderate antibacterial and antifungal activities. These findings highlight the importance of specific structural modifications in modulating the biological activity of this compound class.

Q3: Can this compound derivatives act as inhibitors, and if so, what are their targets?

A: Research indicates that this compound derivatives can indeed function as inhibitors. Specifically, a derivative incorporating a 2-aminobenzothiazole moiety displayed inhibitory activity against Urokinase-type Plasminogen Activator (uPA). Furthermore, another derivative demonstrated potential as an inhibitor of β-hematin formation. These findings suggest that this compound derivatives hold promise for developing novel therapeutic agents targeting specific enzymes or biological processes.

Q4: Has this compound been explored for applications beyond medicinal chemistry?

A: Indeed, researchers have investigated this compound and its metal complexes as potential recording materials for DVD-R technology. The study explored the optical and thermal properties of these compounds, highlighting their potential for applications beyond the biomedical field.

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